Crocatone

Vue d'ensemble

Description

1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- is a natural product found in Ferula kirialovii, Ferula tingitana, and other organisms with data available.

Applications De Recherche Scientifique

Activité Cytotoxique dans la Recherche sur le Cancer

La crocatone a été étudiée pour ses propriétés cytotoxiques, en particulier dans le contexte de la recherche sur le cancer. Le composé a montré un potentiel dans l'inhibition de la croissance des cellules cancéreuses. Par exemple, des dérivés de la this compound, tels que la turcica cétone, ont démontré une activité cytotoxique contre diverses lignées cellulaires cancéreuses, suggérant que la structure du composé pourrait être essentielle dans la conception de nouveaux agents anticancéreux .

Inhibition de la Transcriptase Inverse du VIH-1

Le composé a été évalué pour sa capacité à inhiber les enzymes associées à la transcriptase inverse du VIH-1 (RT). Cela comprend l'activité de l'ADN polymérase dépendante de l'ARN et l'activité de la ribonucléase H. Les huiles essentielles contenant de la this compound provenant de plantes comme l'Oenanthe crocata ont été testées, montrant un potentiel pour le développement de nouvelles thérapies antirétrovirales .

Biosynthèse des Caroténoïdes

La this compound est impliquée dans la biosynthèse des caroténoïdes, qui sont importants pour leurs propriétés antioxydantes et leur rôle dans la santé humaine. Le processus de biosynthèse est complexe et influencé par divers facteurs environnementaux. Comprendre le rôle de la this compound dans cette voie peut conduire à des avancées en science nutritionnelle et en agriculture .

Synthèse de Composés Anticancéreux

Des recherches ont été menées sur la synthèse de composés anticancéreux où les dérivés de la this compound servent de structure de base. Ces études visent à concevoir et à synthétiser de nouvelles molécules basées sur la structure de la this compound afin d'explorer son utilité en tant qu'agent anticancéreux. Les résultats pourraient conduire au développement de nouveaux médicaments anticancéreux à l'efficacité améliorée .

Développement de Stimulants Neurologiques

La this compound a été identifiée comme un intermédiaire dans la préparation de stimulants du système nerveux. Cela suggère son application potentielle dans le développement de médicaments qui pourraient traiter les troubles neurologiques ou améliorer les fonctions cognitives .

Chimie des Produits Naturels

Dans le domaine de la chimie des produits naturels, la this compound a été isolée de plantes telles que le Laser trilobum. Elle fait partie d'un groupe de composés appelés sesquiterpènes lactones, qui ont diverses activités biologiques. La recherche sur ces composés peut conduire à la découverte de nouveaux médicaments et à une meilleure compréhension de la chimie végétale .

Mécanisme D'action

Target of Action

The compound is a natural product from Anthriscus sylvestris , but its exact biological targets remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by Crocatone are currently unknown. Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Result of Action

While some compounds from the same family have shown cytotoxic activity , it is unclear if this compound shares these properties

Analyse Biochimique

Biochemical Properties

Crocatone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sesquiterpene lactones and coumarin derivatives, which are involved in various metabolic pathways . These interactions often involve the formation of enzyme-substrate complexes, leading to changes in enzyme activity and metabolic flux.

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the cytotoxic and antiproliferative activity in human breast adenocarcinoma cell lines, such as MCF 7/6 and MCF 7/AZ . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound’s interaction with sesquiterpene lactones and coumarin derivatives results in the modulation of enzyme activity and metabolic pathways . These binding interactions are critical for understanding how this compound exerts its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting the importance of temporal analysis in understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the metabolism of sesquiterpene lactones and coumarin derivatives, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding the transport mechanisms of this compound is critical for optimizing its delivery and efficacy in biochemical and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the interactions with other biomolecules and the resulting biochemical effects

Activité Biologique

Crocatone, a compound derived from various plant sources, particularly those in the Piper genus, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

This compound is primarily identified in essential oils extracted from plants such as Piper aduncum and Piper nigrum. Its chemical structure contributes to its biological activity, which includes antimicrobial, anti-inflammatory, and cytotoxic effects.

| Source Plant | Chemical Composition | Biological Activity |

|---|---|---|

| Piper aduncum | This compound (10.9%) | Antimicrobial against T. cruzi |

| Piper nigrum | This compound (variable) | Cytotoxic effects on cancer cells |

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against protozoan parasites such as Trypanosoma cruzi. In vitro studies have shown that this compound has an IC50 value of approximately 9.0 μg/mL against this pathogen, indicating its potential use in treating Chagas disease .

2. Cytotoxic Effects

Research has demonstrated that this compound induces cytotoxicity in various cancer cell lines. For instance, a study on cervical cancer cells (SiHa and HeLa) showed that extracts containing this compound inhibited cell proliferation and induced apoptosis at concentrations ranging from 5 to 20 μg/mL . The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

3. Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects by modulating cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli . This property makes it a candidate for further research in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various essential oils containing this compound against T. cruzi. The results indicated that the essential oil from Piper aduncum, rich in this compound, effectively inhibited the growth of the parasite with an IC50 value of 9.0 μg/mL .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cervical cancer cells, extracts containing this compound were shown to significantly reduce cell viability. The treatment resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers such as cleaved caspase-3 .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : this compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells.

- Cytokine Modulation : It inhibits the NF-κB pathway, leading to decreased production of inflammatory cytokines.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cellular damage .

Propriétés

IUPAC Name |

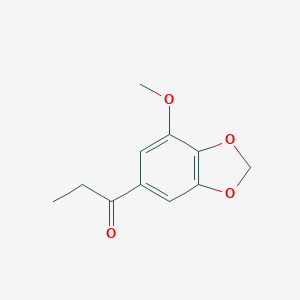

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZAATPWXSLYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173714 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19937-86-1 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Crocatone and where is it found?

A1: this compound, also known as latifolone, is a natural aromatic ketone. It was first isolated from Oenanthe crocata L. (Umbelliferae), commonly known as hemlock water dropwort. [, ] this compound has also been identified in other plant species, including Thapsia garganica L. and Laser trilobum. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, ]

Q3: Are there any studies on the biological activity of this compound?

A3: While this compound has been identified in various plant species, the provided research papers primarily focus on its isolation and structural characterization. Limited information is available regarding its specific biological activities or mechanisms of action. Further research is needed to explore its potential therapeutic applications.

Q4: What is the significance of finding this compound alongside safrole in certain plant species?

A4: The co-occurrence of this compound and safrole in species like Piper marginatum and Oenanthe crocata suggests a possible biosynthetic relationship between these compounds. [] Safrole is a known precursor to various phenylpropanoids, and its presence alongside this compound might indicate a shared biosynthetic pathway.

Q5: What are the typical methods used to isolate this compound from plant sources?

A5: this compound has been isolated from plant extracts using various chromatographic techniques, including column chromatography with silica gel and Sephadex LH-20. []

Q6: Are there any known safety concerns associated with this compound?

A6: While one paper mentions this compound as a "non-toxic crystalline principle," [] it's crucial to recognize that the absence of information about toxicity in the provided research doesn't equate to proven safety. Thorough toxicological studies are essential to determine potential risks associated with this compound exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.